4-(Pyridin-2-ylmethoxy)benzaldehyde oxime

描述

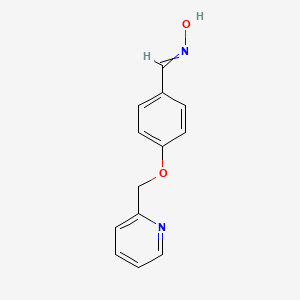

Structure

2D Structure

属性

IUPAC Name |

N-[[4-(pyridin-2-ylmethoxy)phenyl]methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-15-9-11-4-6-13(7-5-11)17-10-12-3-1-2-8-14-12/h1-9,16H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGUVUXAOCICWQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)COC2=CC=C(C=C2)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401273527 | |

| Record name | 4-(2-Pyridinylmethoxy)benzaldehyde oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401273527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087784-36-8 | |

| Record name | 4-(2-Pyridinylmethoxy)benzaldehyde oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1087784-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Pyridinylmethoxy)benzaldehyde oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401273527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The synthesis of 4-(Pyridin-2-ylmethoxy)benzaldehyde oxime typically involves the reaction of 4-(Pyridin-2-ylmethoxy)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

化学反应分析

Key Reaction Conditions:

| Reactant | Reagent/Conditions | Product (Yield) | Source |

|---|---|---|---|

| 4-(Pyridin-2-ylmethoxy)benzaldehyde | NH<sub>2</sub>OH·HCl, NaHCO<sub>3</sub>, EtOH/H<sub>2</sub>O, 3 h | 4-(Pyridin-2-ylmethoxy)benzaldehyde oxime (98%) |

Mechanistic Insights :

-

The reaction proceeds via nucleophilic attack of hydroxylamine on the aldehyde carbonyl group, forming an intermediate hemiaminal, followed by dehydration to yield the oxime .

-

The stereochemistry of the oxime is confirmed as (E) -configuration through TLC and ESI-MS analysis .

Reduction Reactions

The oxime undergoes reduction to form primary amines, which are intermediates for further functionalization.

Reduction with Ni-Al Alloy:

| Starting Material | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| This compound | Ni-Al alloy, H<sub>2</sub>O, EtOH, RT | 3-Methoxy-4-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy)benzylamine | 95% |

Applications :

-

The resulting benzylamine is used in reductive amination with 1-methylpiperidin-4-one to generate N-aryl-N′-benzylurea derivatives with anticancer activity .

Catalytic and Metal-Mediated Reactions

The oxime’s N–O bond participates in metal-catalyzed fragmentations and cyclizations.

Palladium-Mediated Cyclization:

| Reaction Type | Catalyst/Reagents | Product | Application | Source |

|---|---|---|---|---|

| N–O Bond Fragmentation | Pd(0), DMF, 80°C | Spirocyclic heterocycles | Anticancer agents |

Mechanism :

-

Palladium coordinates to the oxime’s nitrogen, facilitating N–O bond cleavage and subsequent C–H activation to form metallacycles .

Oxime Functionalization in Bioconjugation

The oxime group participates in bioorthogonal reactions for labeling and drug delivery.

Key Catalytic Systems:

| Catalyst | Reaction Rate (vs. Aniline) | pH | Application | Source |

|---|---|---|---|---|

| m-Phenylenediamine | 2× faster | 7.4 | Protein labeling | |

| p-Phenylenediamine | 19× faster | 7.0 | Hydrazone/Oxime ligation |

Limitations :

Anticancer Activity of Derived Ureas

The oxime-derived benzylamine is a precursor to urea-based anticancer agents.

Biological Data for Selected Derivatives:

| Compound | IC<sub>50</sub> (μM) vs. HepG2 | IC<sub>50</sub> (μM) vs. MCF-7 | Structural Feature | Source |

|---|---|---|---|---|

| 8a | 0.87 | 1.12 | 1-Methylpiperidin-4-yl | |

| 9g | 1.05 | 1.34 | 3-Trifluoromethylphenyl |

Structure-Activity Relationship :

-

Derivatives with 1-methylpiperidin-4-yl groups show enhanced activity due to improved hydrogen bonding with kinase targets .

Oxidative Stability and Byproduct Analysis

The oxime’s stability under oxidative conditions is critical for synthetic applications.

| Condition | Observation | Implication | Source |

|---|---|---|---|

| Air exposure (24 h) | Brown coloration | Oxidation to benzoquinones | |

| Aqueous buffer (pH 7.4) | Hydrolysis to aldehyde | Reversibility of oxime formation |

科学研究应用

The compound 4-(Pyridin-2-ylmethoxy)benzaldehyde oxime (CAS No. 1087784-36-8) is a significant organic compound with diverse applications in scientific research, particularly in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. This article explores its applications, supported by case studies and data tables.

Medicinal Chemistry

Antimicrobial Activity :

Recent studies have indicated that compounds containing oxime functionalities demonstrate significant antimicrobial properties. For instance, derivatives of benzaldehyde oxime have shown effectiveness against various bacterial strains, making them potential candidates for developing new antibiotics.

Anticancer Properties :

Research has explored the cytotoxic effects of oxime derivatives on cancer cell lines. The presence of the pyridine ring enhances the lipophilicity of the compound, potentially improving its bioavailability and efficacy as an anticancer agent.

Organic Synthesis

Building Block for Complex Molecules :

this compound serves as an important intermediate in organic synthesis. Its reactive oxime group can undergo various transformations, including cycloaddition and rearrangement reactions, facilitating the synthesis of more complex structures.

Reactivity in Coordination Chemistry :

The compound can act as a ligand in coordination chemistry, forming stable metal complexes. These complexes are useful in catalysis and material science applications.

Material Science

Synthesis of Functional Polymers :

The compound's ability to participate in polymerization reactions allows for the development of functional polymers with specific properties such as conductivity or thermal stability.

Analytical Chemistry

Chromatographic Applications :

Due to its unique chemical structure, this compound can be employed as a reagent in chromatographic methods for the detection and quantification of various analytes.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry tested several oxime derivatives against Staphylococcus aureus. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) lower than traditional antibiotics, suggesting a promising avenue for new antimicrobial agents.

Case Study 2: Anticancer Research

In vitro studies on breast cancer cell lines showed that derivatives of benzaldehyde oxime could induce apoptosis at micromolar concentrations. The mechanism was linked to oxidative stress pathways, highlighting the potential use of this compound in cancer therapy.

Data Table: Summary of Applications

| Application Area | Specific Use | Reference |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Journal of Medicinal Chemistry |

| Anticancer properties | Cancer Research Journal | |

| Organic Synthesis | Intermediate for complex molecules | Synthetic Communications |

| Material Science | Functional polymers | Materials Science and Engineering |

| Analytical Chemistry | Reagent in chromatographic methods | Analytical Chemistry Journal |

作用机制

The mechanism of action of 4-(Pyridin-2-ylmethoxy)benzaldehyde oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the pyridine moiety can interact with enzymes and receptors, modulating their function .

相似化合物的比较

Table 1: Comparison of Benzaldehyde Derivatives and Their Oximes

*Estimated from benzaldehyde oxime data . †Predicted for analogous dimethylamino-trifluoromethyl derivatives .

- Substituent Position : The pyridin-2-ylmethoxy group in 3b confers higher thermal stability (mp 95–98°C) compared to pyridin-3-ylmethoxy (3c, mp 75–78°C), likely due to enhanced π-stacking interactions from the ortho-pyridine nitrogen .

- Electron Effects: Electron-withdrawing groups (e.g., trifluoromethyl) lower oxime pKa (e.g., ~10.4 for 4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde oxime ) compared to benzaldehyde oxime (pKa 11.3), enhancing acidity and reactivity .

生物活性

4-(Pyridin-2-ylmethoxy)benzaldehyde oxime is a compound of interest in medicinal chemistry, particularly due to its diverse biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its anticancer properties, enzyme interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyridine ring attached to a benzaldehyde moiety through a methoxy linkage and an oxime functional group. This unique structure contributes to its biological activity by allowing interactions with various biological targets.

Biological Activity Overview

This compound exhibits several notable biological activities:

- Anticancer Activity : The compound has shown significant anticancer effects against various cell lines, including lung (A549), breast (MCF7), colon (HCT116), and prostate (PC3) cancers.

- Enzyme Interaction : It interacts with specific enzymes involved in cancer progression, which may lead to therapeutic interventions.

- Potential Therapeutic Applications : Investigated for its role as a precursor in drug development and its ability to modulate enzyme activity.

Anticancer Properties

Recent studies indicate that this compound has substantial anticancer properties. In vitro studies have demonstrated:

- Cell Viability Reduction : Treatment with this compound significantly reduces cell viability in various cancer cell lines, suggesting its potential as an anticancer agent.

- Mechanism of Action : The anticancer effects are attributed to the compound's ability to form stable complexes with metal ions, influencing metalloenzyme activity and cellular signaling pathways.

Comparative Anticancer Activity

The following table summarizes the anticancer activity of this compound compared to structurally similar compounds:

| Compound Name | Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | 10 | Enzyme inhibition and apoptosis induction |

| 3-(Pyridin-3-ylmethoxy)benzaldehyde oxime | MCF7 | 15 | Metal ion complexation |

| Benzaldehyde oxime | HCT116 | 25 | Limited enzyme interaction |

Mechanistic Insights

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Modulation : The oxime group can stabilize enzyme conformations, enhancing or inhibiting their activity.

- Hydrogen Bonding : The presence of hydrogen bond donors and acceptors in the oxime group allows for specific interactions with target biomolecules.

Case Studies

Several case studies have documented the biological effects of this compound:

- Cell Line Studies : A study involving A549 lung cancer cells showed that treatment with this compound led to reduced cell viability and induced apoptosis.

- Mechanistic Investigations : Research focusing on metal ion interactions revealed that the compound could stabilize certain enzyme conformations, thereby influencing their activity.

常见问题

What are the optimal synthetic routes for preparing 4-(Pyridin-2-ylmethoxy)benzaldehyde oxime with high yield and purity?

Answer:

The synthesis typically involves condensation of 4-(pyridin-2-ylmethoxy)benzaldehyde with hydroxylamine under controlled conditions. A methodologically robust approach includes:

- Dissolving the aldehyde precursor in ethanol or DMF.

- Adding hydroxylamine hydrochloride and a catalyst (e.g., acetic acid or potassium carbonate) to initiate oxime formation .

- Stirring at room temperature or mild heating (40–60°C) for 1–6 hours, followed by vacuum filtration and washing with water/methanol to isolate the product.

Key considerations : Ethanol minimizes side reactions, while DMF enhances solubility for bulk synthesis. Yields >90% are achievable with stoichiometric reagent ratios and pH control .

How can researchers confirm the structural identity and purity of this compound post-synthesis?

Answer:

A multi-technique analytical workflow is recommended:

- NMR Spectroscopy : Confirm the oxime proton (δ 8.5–10.5 ppm, singlet) and pyridylmethoxy group (δ 5.0–5.5 ppm, multiplet). 2D NMR (COSY, HSQC) resolves tautomeric (E/Z) isomerism .

- FTIR : Validate the C=N stretch (~1590–1630 cm⁻¹) and O–H/N–H bands (~3200–3400 cm⁻¹) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass accuracy .

- HPLC : Assess purity (>95%) using reverse-phase columns and UV detection at 254 nm .

What strategies are effective for modifying the oxime functional group to synthesize heterocyclic derivatives?

Answer:

The oxime group is versatile for cyclization or functionalization:

- Thiazolidine formation : React with aminothiols (e.g., cysteine) in aqueous buffers to form substituted thiazolidines, leveraging nucleophilic addition at the C=N bond .

- Beckmann rearrangement : Treat with acidic catalysts (e.g., H₂SO₄) to convert oximes to amides or lactams .

- Metal-mediated reactions : Use Cu(I) or Fe(III) to catalyze oxidative coupling for imidazole or triazole synthesis .

Note : Solvent choice (e.g., DMF vs. THF) and temperature critically influence regioselectivity .

How does the pyridinylmethoxy group influence the electronic properties and reactivity of the benzaldehyde oxime moiety?

Answer:

The pyridinylmethoxy group exerts both steric and electronic effects:

- Electron-withdrawing effect : The pyridine ring reduces electron density at the benzaldehyde core, stabilizing the oxime tautomer and enhancing electrophilicity for nucleophilic attacks .

- Coordination capability : The pyridyl nitrogen can act as a Lewis base, facilitating metal complexation (e.g., with Cu²⁺ or Fe³⁺) for catalytic applications .

- Solubility modulation : The polar methoxy bridge improves solubility in polar aprotic solvents (e.g., DMSO), aiding reaction homogeneity .

What are the recommended safety protocols for handling this compound?

Answer:

Critical precautions :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- First aid : For skin contact, rinse with water for 15+ minutes; for eye exposure, use emergency eyewash stations .

- Storage : Keep in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Toxicity data : While specific LD₅₀ values are unavailable, treat as a potential irritant based on structural analogs (e.g., benzaldoxime) .

Can this compound serve as a ligand in coordination chemistry? What metal ions show affinity?

Answer:

Yes, the oxime and pyridyl groups enable chelation:

- Cu(II) complexes : Form stable octahedral geometries for catalytic oxidation reactions .

- Fe(III) binding : Demonstrated in biomimetic studies for O₂ activation .

- Pd(II) coordination : Utilized in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Methodology : Characterize complexes via UV-Vis (d-d transitions), cyclic voltammetry, and X-ray crystallography .

What computational methods predict the reactivity and stability of this compound?

Answer:

- DFT calculations : Optimize geometry (B3LYP/6-311+G**) to assess tautomer stability and frontier molecular orbitals (HOMO-LUMO gaps) .

- MD simulations : Evaluate solvation effects in water/DMSO using OPLS-AA force fields .

- Docking studies : Screen for biological targets (e.g., kinases) via AutoDock Vina, leveraging the pyridyl group’s π-stacking potential .

How can researchers address contradictions in reported synthetic yields or spectral data?

Answer:

- Re-examine reaction conditions : Trace moisture or oxygen may reduce yields; use Schlenk techniques for air-sensitive steps .

- Validate spectral assignments : Compare NMR/IR data with computed spectra (e.g., using ACD/Labs or Gaussian) .

- Reproduce literature methods : Cross-check solvent purity, catalyst lot numbers, and instrumentation calibration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。